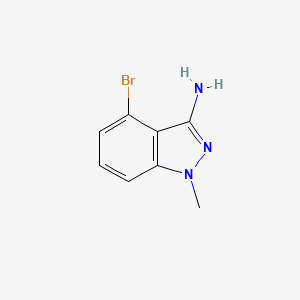

4-Bromo-1-methylindazol-3-amine

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-1-methylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWBXELYUVKGQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)Br)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 1 Methylindazol 3 Amine and Analogues

Strategies for Indazole Core Construction

The formation of the indazole ring system is the foundational step in the synthesis of these target molecules. Various strategies have been developed to construct this bicyclic heterocycle, with palladium-catalyzed reactions and intramolecular cyclizations being particularly prominent.

Palladium-Catalyzed C-H Amination Routes for Indazole Formation

Palladium-catalyzed C-H amination has emerged as a powerful tool for the synthesis of indazoles. These methods offer a direct and efficient way to form the crucial N-N bond and construct the pyrazole (B372694) ring. One approach involves the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones. semanticscholar.orgnih.gov This method has been shown to proceed under mild conditions, making it compatible with a range of functional groups. semanticscholar.orgnih.gov

Another strategy utilizes a palladium-catalyzed C-H activation followed by intramolecular amination of benzophenone (B1666685) tosylhydrazones. semanticscholar.orgnih.gov Catalyst systems such as Pd(OAc)₂/Cu(OAc)₂/AgOCOCF₃ have proven effective for this transformation, leading to good to high yields of indazoles, particularly for substrates with electron-donating groups on the benzene (B151609) ring. semanticscholar.orgnih.gov These palladium-catalyzed methods provide a versatile and efficient route to a variety of functionalized indazoles. semanticscholar.org

A different palladium-catalyzed approach involves the sequential C-H activation and amination of 2-iodostyrenes with di-t-butyldiaziridinone to synthesize indoles, a related class of heterocycles. nih.gov This reaction proceeds through the formation of a palladacycle intermediate, which is then bisaminated to yield the final product. nih.gov While this specific example leads to indoles, the underlying principles of palladium-catalyzed C-H functionalization are applicable to the synthesis of other nitrogen-containing heterocycles like indazoles.

| Catalyst System | Starting Material | Product | Key Features |

| Palladium catalyst | 2-halobenzophenone tosylhydrazones | Indazoles | Mild reaction conditions, broad substrate scope semanticscholar.orgnih.gov |

| Pd(OAc)₂/Cu(OAc)₂/AgOCOCF₃ | Benzophenone tosylhydrazones | Indazoles | Good to high yields, effective for electron-rich substrates semanticscholar.orgnih.gov |

| Palladium catalyst | 2-iodostyrenes and di-t-butyldiaziridinone | Indoles | Sequential C-H activation and amination nih.gov |

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions represent another major pathway to the indazole core. A common strategy involves the condensation of a substituted o-halobenzaldehyde with a hydrazine (B178648), followed by an intramolecular Ullmann-type reaction to form the indazole ring. thieme-connect.comresearchgate.net This method is scalable and has been improved to address safety and selectivity concerns. thieme-connect.comresearchgate.net For instance, a three-step approach to 5-bromo-4-fluoro-1-methyl-1H-indazole starting from a trisubstituted benzene derivative has been developed, which involves ortho-directed lithiation, formylation, condensation with methylhydrazine, and a final intramolecular Ullmann cyclization. thieme-connect.com

Another intramolecular approach involves the reaction of 2,6-dichlorobenzonitrile (B3417380) with hydrazine. chemrxiv.orgmdpi.com This method proceeds through a regioselective bromination followed by heterocycle formation to yield 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV-1 capsid inhibitor Lenacapavir. chemrxiv.orgmdpi.com This two-step sequence has been successfully demonstrated on a large scale without the need for column chromatography. chemrxiv.orgmdpi.com

Furthermore, the synthesis of 5-azaindazoles has been achieved through the intramolecular amination of 5-acyl-4-pyridones with hydrazines. rsc.org This method allows for the construction of the pyrazolo[4,3-c]pyridine core and can be adapted to form isoxazolo[4,5-c]pyridines by using hydroxylamine (B1172632) as the nucleophile. rsc.org

| Starting Material | Reagents | Product | Key Features |

| o-halobenzaldehyde and hydrazine | Copper catalyst | 1H-Indazoles | Scalable, improved safety and selectivity thieme-connect.comresearchgate.net |

| 2,6-dichlorobenzonitrile | Hydrazine | 7-bromo-4-chloro-1H-indazol-3-amine | Two-step, large-scale synthesis chemrxiv.orgmdpi.com |

| 5-acyl-4-pyridones and hydrazines | - | 5-azaindazoles | Regioselective, applicable to other heterocycles rsc.org |

Regioselective Functionalization Techniques

Once the indazole core is constructed, regioselective functionalization is necessary to introduce the desired substituents at specific positions, namely the N1-methyl group and the C4-bromo group for the target compound 4-bromo-1-methylindazol-3-amine.

N-Alkylation at the Indazole Ring for N1-Methylation

The N-alkylation of indazoles can often lead to a mixture of N1 and N2 isomers, making regioselective methylation a significant challenge. beilstein-journals.orgresearchgate.net The regiochemical outcome is influenced by factors such as the electronic and steric properties of the indazole ring, the choice of base, solvent, and alkylating agent. beilstein-journals.org

For the synthesis of 4-bromo-1-methylindazole, a common method involves the reaction of 4-bromo-1H-indazole with methyl iodide in the presence of a base like potassium carbonate in a solvent such as DMF. chemicalbook.com This reaction, however, typically produces a mixture of the desired 4-bromo-1-methylindazole and the isomeric 4-bromo-2-methylindazole, which then requires separation by chromatography. chemicalbook.com

To overcome the issue of isomer formation, alternative strategies have been developed. One such method for the preparation of 5-bromo-1-methylindazole involves the condensation of 2-fluoro-5-bromobenzaldehyde with formylhydrazine, followed by a ring-closing reaction in a polar aprotic solvent with a base, and a final reduction step. google.com This approach effectively avoids the direct methylation of 5-bromoindazole and the associated isomer problem. google.com

Research has shown that the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide can be a promising system for achieving high N1-selectivity in the alkylation of indazoles. researchgate.netnih.gov This selectivity is particularly high for indazoles with certain substituents at the C3 position. researchgate.netnih.gov

| Reagents | Substrate | Products | Key Considerations |

| Methyl iodide, K₂CO₃, DMF | 4-bromo-1H-indazole | 4-bromo-1-methylindazole and 4-bromo-2-methylindazole | Formation of isomers requiring separation chemicalbook.com |

| 1. Formylhydrazine; 2. Base; 3. Reducing agent | 2-fluoro-5-bromobenzaldehyde | 5-bromo-1-methylindazole | Avoids direct methylation and isomer formation google.com |

| NaH, Alkyl bromide, THF | Substituted indazoles | N1-alkylated indazoles | High N1-selectivity, dependent on C3 substituent researchgate.netnih.gov |

Halogenation Strategies for Bromine Introduction at Specific Positions

The introduction of a bromine atom at a specific position on the indazole ring is another critical step. The regioselectivity of bromination is highly dependent on the existing substituents on the ring.

Direct bromination of the indazole ring can be achieved using various brominating agents. However, achieving the desired regioselectivity can be challenging. For example, the direct bromination of 2-phenyl-2H-indazole with Br₂ can lead to a mixture of 3,5-dibromo- and 3,7-dibromo-2H-indazole with poor selectivity. nih.gov

More selective methods have been developed. For instance, an efficient bromination of indazoles at the C3 position has been demonstrated using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under ultrasound-assisted conditions. nih.govrsc.org This method is rapid, proceeds under mild conditions, and tolerates a wide range of functional groups. nih.govrsc.org

For the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile, a key step is the regioselective bromination of the starting material. mdpi.com This was achieved using N-bromosuccinimide (NBS) in sulfuric acid, which afforded the desired 3-bromo-2,6-dichlorobenzonitrile (B3239784) in good yield. mdpi.com The direct bromination of the pre-formed 3-aminoindazole ring with NBS was found to be unselective, highlighting the importance of the order of synthetic steps. mdpi.com

| Brominating Agent | Substrate | Product | Selectivity Considerations |

| Br₂ | 2-phenyl-2H-indazole | Mixture of dibrominated products | Poor selectivity nih.gov |

| DBDMH, Ultrasound | Indazoles | 3-Bromoindazoles | High selectivity for the C3 position nih.govrsc.org |

| NBS, H₂SO₄ | 2,6-dichlorobenzonitrile | 3-bromo-2,6-dichlorobenzonitrile | High regioselectivity mdpi.com |

| NBS | 4-chloro-1H-indazol-3-amine | Undesired regioisomers | Poor selectivity mdpi.com |

Amination Methods at the C3 Position

The introduction of an amino group at the C3 position of the indazole ring is a key transformation in the synthesis of many biologically active compounds. Various methods have been developed to achieve this, ranging from the reduction of precursor functional groups to direct amination approaches.

A common and effective strategy for introducing a C3-amino group involves the reduction of a corresponding nitro or nitrile precursor. The reduction of aromatic nitro compounds to their corresponding amines is a fundamental transformation in organic synthesis. researchgate.net

One established method for the reduction of nitroindazoles is through catalytic hydrogenation, often employing palladium as the catalyst. africaresearchconnects.com This technique has proven successful in converting nitro groups to amino groups on the indazole ring. africaresearchconnects.com Another versatile reagent for this transformation is stannous chloride (SnCl₂). The reduction of 4-nitroindazoles using anhydrous stannous chloride in various alcohols has been shown to produce 4-aminoindazole derivatives. researchgate.net For instance, the treatment of 4-nitroindazoles with anhydrous SnCl₂ in ethanol (B145695) can lead to the formation of the corresponding 4-aminoindazoles. researchgate.net It is noteworthy that the reaction conditions, such as the choice of alcohol, can sometimes influence the product outcome, with the potential for the introduction of alkoxy groups at other positions on the indazole ring. researchgate.net

Similarly, the reduction of a nitrile group at the C3 position offers a direct route to the 3-aminoindazole core. A copper-catalyzed cascade reaction of 2-halobenzonitriles with hydrazine carboxylic esters or N'-arylbenzohydrazides can smoothly yield substituted 3-aminoindazoles. organic-chemistry.org This process involves a coupling reaction followed by deacylation and condensation. organic-chemistry.org Another approach involves a two-step synthesis starting from 2-bromobenzonitriles, which undergo a palladium-catalyzed arylation with benzophenone hydrazone, followed by an acidic deprotection and cyclization sequence to afford substituted 3-aminoindazoles. organic-chemistry.org

Table 1: Comparison of Reduction Methods for Nitro/Nitrile Precursors

| Precursor | Reagent/Catalyst | Key Features |

| Nitroindazole | Catalytic Hydrogenation (e.g., Palladium) | Effective for converting nitro to amino groups. africaresearchconnects.com |

| 4-Nitroindazole | Anhydrous Stannous Chloride in Alcohol | Yields 4-aminoindazole derivatives. researchgate.net |

| 2-Halobenzonitrile | Copper Catalyst, Hydrazine Derivatives | Cascade reaction leading to substituted 3-aminoindazoles. organic-chemistry.org |

| 2-Bromobenzonitrile | Palladium Catalyst, Benzophenone Hydrazone | Two-step process involving arylation and cyclization. organic-chemistry.org |

Direct amination methods provide a more atom-economical and often more efficient route to C3-aminoindazoles by avoiding the need for pre-functionalized starting materials. Recent advancements in catalysis have enabled the direct C-H amination of indazoles.

An organophotoredox-catalyzed strategy has been developed for the direct C–H amination of 2H-indazoles. acs.org This method utilizes a series of primary and secondary aliphatic amines, azoles, and sulfoximines under ambient air and at room temperature, offering high yields. acs.org The reaction is notable for its broad functional group tolerance, scalability, and metal- and oxidant-free conditions, making it a highly practical approach. acs.org Mechanistic studies suggest the involvement of a single electron transfer (SET) pathway. acs.org

Another innovative approach is the copper-catalyzed Ullmann C-N coupling reaction, which allows for the direct amination of bromo-substituted polycyclic heteroatoms, including indazoles. nih.gov This method has been successfully applied to the synthesis of primary, secondary, and tertiary amines using aliphatic, aromatic, and NH-containing heterocycles. nih.gov The use of an inexpensive copper catalyst and aqueous ammonia (B1221849) as the ammonia source makes this protocol environmentally and economically attractive. nih.gov

The direct functionalization of 2H-indazoles has seen significant progress, with methods for C3-alkylation, arylation, and amination being disclosed. acs.org However, traditional methods for constructing 3-amino-2H-indazoles often require high temperatures and palladium catalysis. acs.org More recent developments include transition-metal-free photoredox catalysis for the 3-amidation of 2H-indazoles, which provides an alternative to direct amination followed by amide coupling. acs.org

Stereochemical Control and Regioselectivity in Indazole Synthesis

Achieving control over stereochemistry and regioselectivity is a paramount challenge in the synthesis of complex molecules like substituted indazoles. The two nitrogen atoms in the pyrazole ring of indazole are not equivalent, leading to the possibility of forming N-1 and N-2 substituted regioisomers during reactions like alkylation. beilstein-journals.orgacs.org

The regioselectivity of N-alkylation of the 1H-indazole scaffold is significantly influenced by the reaction conditions, including the choice of base and solvent, as well as steric and electronic effects of substituents on the indazole ring. beilstein-journals.orgnih.gov For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N-1 regioselectivity in the alkylation of various C-3 substituted indazoles. nih.gov Conversely, certain substituents, such as NO₂ or CO₂Me at the C-7 position, can direct the alkylation to the N-2 position with high selectivity. nih.gov The use of specific alkylating agents, like trialkyloxonium salts, can also provide high regioselectivity for N-2 alkylation. acs.org

In the context of stereochemistry, the development of enantioselective methods for the synthesis of indazoles with chiral centers is of great interest. Copper-hydride (CuH) catalysis has been successfully employed for the highly enantioselective synthesis of C3-allyl 1H-indazoles bearing quaternary stereocenters. nih.gov This method utilizes an umpolung strategy, where N-(benzoyloxy)indazoles act as electrophiles. Density functional theory (DFT) calculations have shed light on the reaction mechanism, suggesting a six-membered Zimmerman-Traxler-type transition state is responsible for the observed enantioselectivity. nih.gov

Table 2: Factors Influencing Regioselectivity in Indazole N-Alkylation

| Factor | Condition/Substituent | Predominant Regioisomer |

| Reaction Conditions | NaH in THF with alkyl bromide | N-1 nih.gov |

| Ring Substituent | C-7 NO₂ or CO₂Me | N-2 nih.gov |

| Alkylating Agent | Trialkyloxonium salts | N-2 acs.org |

Contemporary Catalytic Approaches in Indazole Synthesis

Modern catalytic methods have revolutionized the synthesis of indazoles, offering more efficient, selective, and environmentally friendly routes. benthamdirect.com Transition metal catalysis, in particular, has been extensively explored. benthamdirect.com

Cobalt(III) catalysis has emerged as a powerful tool for the one-step synthesis of N-aryl-2H-indazoles through a C-H bond functionalization/addition/cyclization cascade. nih.gov This method utilizes an air-stable cationic Co(III) catalyst and involves the reaction of azobenzenes with aldehydes. nih.gov The reaction is tolerant of a wide range of functional groups and is scalable. nih.gov

Rhodium(III) catalysis has also been employed for the synthesis of 2H-indazoles. nih.gov For example, the reaction of azoxy compounds with diazoesters or alkynes under rhodium catalysis provides access to a variety of substituted 2H-indazoles. nih.gov

Palladium catalysis is widely used in various stages of indazole synthesis, from cross-coupling reactions to intramolecular aminations. organic-chemistry.orgnih.gov For instance, a ligand-free palladium-catalyzed intramolecular C-H amination of aminohydrazones has been reported for the synthesis of 1H-indazoles. nih.gov

In addition to metal-based catalysis, organophotoredox catalysis has gained prominence as a metal-free alternative for various transformations, including the direct C-H amination of 2H-indazoles as discussed earlier. acs.orgorganic-chemistry.org

The development of these advanced catalytic systems continues to expand the synthetic chemist's toolbox for the construction of the indazole scaffold and its derivatives, facilitating the discovery of new and improved therapeutic agents. benthamdirect.comscilit.com

Mechanistic Organic Chemistry of 4 Bromo 1 Methylindazol 3 Amine

Fundamental Reaction Pathways and Transformation Mechanisms

The reactivity of 4-Bromo-1-methylindazol-3-amine is governed by the functional groups appended to the indazole core. The bromine atom serves as a handle for substitution and cross-coupling reactions, the indazole scaffold itself can undergo oxidation and reduction, and the C3-amine group possesses its own unique reactivity.

Nucleophilic Substitution Reactions involving the Bromine Atom

Nucleophilic aromatic substitution (SNAr) is a significant class of reactions for aryl halides. The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a discrete, non-aromatic Meisenheimer complex. However, for a nucleophilic attack to occur, the aromatic ring must be sufficiently electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group.

In the case of this compound, the indazole ring system is inherently electron-rich, and it is further substituted with an electron-donating amine group at C3. These factors decrease the electrophilicity of the carbon atom bearing the bromine, making it less susceptible to a classical SNAr attack. Consequently, direct displacement of the bromine atom by a nucleophile is not a favored pathway. Synthetic strategies often circumvent this low reactivity. For instance, in the synthesis of related 3-aminoindazoles, palladium-catalyzed N-arylation followed by an acidic deprotection/cyclization sequence is a more efficient alternative to the direct SNAr reaction of a hydrazine (B178648) with an ortho-halobenzonitrile organic-chemistry.org.

Cross-Coupling Reactions for Further Derivatization (e.g., Suzuki, Heck)

The bromine atom at the C4 position of this compound is an excellent functional group for participating in transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Reaction: The Suzuki reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. This reaction is widely used due to its mild conditions and tolerance of a wide range of functional groups. For bromoindazoles, the Suzuki reaction provides a versatile method for introducing aryl, heteroaryl, or alkyl groups at the C4 position. The catalytic cycle for the Suzuki reaction generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

| Step | Description | Intermediate |

| 1 | Oxidative Addition of Pd(0) to the C-Br bond | Aryl-Pd(II)-Br complex |

| 2 | Transmetalation with an organoboron reagent | Di-organo-Pd(II) complex |

| 3 | Reductive Elimination of the product | Regenerated Pd(0) catalyst |

Heck Reaction: The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene wikipedia.org. This reaction has been successfully applied to 3-bromoindazoles to synthesize 3-vinylindazoles, demonstrating its utility for functionalizing the indazole core nih.govbeilstein-journals.orgnih.gov. The mechanism of the Heck reaction typically proceeds through the following steps:

Oxidative Addition: A Pd(0) catalyst inserts into the carbon-bromine bond of the bromoindazole.

Alkene Insertion (Syn-addition): The alkene coordinates to the palladium complex and then inserts into the Pd-C bond.

Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new C=C double bond in the product and a hydrido-palladium complex.

Reductive Elimination: The hydrido-palladium complex eliminates HBr (which is neutralized by a base) to regenerate the Pd(0) catalyst.

A study on the Heck reaction of 3-bromoindazoles highlighted the use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to improve reaction yields under solvent-free, ball-milling conditions nih.govbeilstein-journals.org.

Oxidation and Reduction Pathways of the Indazole Scaffold

The indazole ring, being an aromatic heterocyclic system, exhibits a degree of stability. However, under specific conditions, it can undergo oxidation or reduction.

Oxidation: The indazole scaffold, particularly when substituted with an amino group, can be susceptible to oxidative transformations. For instance, 3-aminoindazoles can undergo an oxidative rearrangement to form 1,2,3-benzotriazine-4(3H)-ones at room temperature. This transformation is believed to proceed through the formation of an N-haloaminoindazole intermediate, followed by intramolecular nucleophilic attack and ring expansion. Furthermore, under copper catalysis, 3-aminoindazoles can undergo oxidative C-N bond cleavage, leading to ring-opening.

Reduction: The aromatic indazole ring is generally resistant to reduction under standard catalytic hydrogenation conditions that might reduce other functional groups. However, the synthesis of indazoles often involves a reductive cyclization step. For example, o-nitro-ketoximes can be reductively cyclized to form 1H-indazoles researchgate.net, and o-nitrobenzylidene amines can be reduced to form 2H-indazoles organic-chemistry.org. These synthetic routes indicate that while the pre-formed indazole ring is stable, its formation can be achieved through the reduction of a nitro group on a precursor molecule, which then cyclizes.

Reactivity of the Amine Functionality at C3

The amine group at the C3 position of this compound is a key site of reactivity. 3-Aminoindazoles are versatile synthons in organic synthesis. The reactivity of this amine group can be controlled by the choice of reagents and catalysts. For example, an oxidant-controlled divergent reactivity of 3-aminoindazoles has been reported. In the presence of a Lewis acid, 3-aminoindazoles can undergo a [3+3] annulation reaction with ketene dithioacetals to yield pyrimido[1,2-b]-indazole derivatives. In contrast, when a Cu/[O] catalytic system is used, a ring-opening reaction via C-N bond activation occurs. This highlights the ability of the C3-amine to act as a nucleophile in cyclization reactions or to participate in metal-catalyzed oxidative processes.

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanisms of organic reactions. It allows for the investigation of reaction pathways, the characterization of transition states, and the prediction of reactivity.

Density Functional Theory (DFT) Studies of Transition States

DFT calculations can provide detailed insights into the reaction mechanisms of indazole derivatives. By modeling the potential energy surface of a reaction, researchers can identify the structures of reactants, intermediates, transition states, and products.

For the reactions involving this compound, DFT could be used to:

Elucidate Reaction Pathways: Compare the energy barriers for different possible mechanisms, such as a concerted versus a stepwise SNAr pathway, to determine the most likely route.

Analyze Transition State Structures: The geometry of a calculated transition state provides information about which bonds are breaking and forming at the highest point of the energy barrier. For example, in a Suzuki coupling reaction, DFT can model the transition states for oxidative addition, transmetalation, and reductive elimination.

Predict Reactivity and Regioselectivity: DFT calculations can determine the distribution of electron density in the molecule and the energies of the frontier molecular orbitals (HOMO and LUMO). This information helps to predict where a molecule is most likely to react. For instance, in the N-alkylation of indazoles, DFT calculations have been used to understand the factors controlling the regioselectivity between the N1 and N2 positions researchgate.netnih.gov. Studies on indazole derivatives have used DFT to calculate HOMO-LUMO energy gaps, which are indicators of chemical reactivity nih.govresearchgate.net.

The table below summarizes key parameters that can be obtained from DFT calculations and their significance in understanding reaction mechanisms.

| DFT-Calculated Parameter | Significance in Mechanism Elucidation |

| Transition State (TS) Energy | Determines the activation energy (energy barrier) of a reaction step. Lower energy barriers indicate faster reaction rates. |

| TS Geometry | Reveals the atomic arrangement at the peak of the energy barrier, showing which bonds are partially formed and broken. |

| Imaginary Frequency | A single imaginary frequency in the vibrational analysis confirms that the calculated structure is a true transition state and corresponds to the motion along the reaction coordinate. |

| HOMO-LUMO Energies | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and the electronic excitation energy. |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites of attack. |

| Natural Bond Orbital (NBO) Analysis | Provides information on charge distribution and orbital interactions, helping to rationalize observed reactivity and regioselectivity researchgate.netnih.gov. |

While specific DFT studies on the transition states of reactions of this compound are not widely reported, the application of these computational methods to the broader class of indazoles and related heterocyclic systems has proven to be a powerful approach for gaining a deeper understanding of their chemical behavior nih.govcore.ac.uk.

Molecular Dynamics Simulations of Reactivity

Molecular dynamics (MD) simulations are powerful computational tools used to model the dynamic behavior of molecules over time. These simulations can provide valuable insights into reaction mechanisms, conformational changes, and intermolecular interactions that are often difficult to observe experimentally. For this compound, MD simulations can elucidate how the molecule interacts with solvents, reagents, and biological macromolecules.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of such simulations can be applied to understand its expected behavior. An MD simulation would typically involve defining a force field for the molecule, which describes the potential energy of the system as a function of its atomic coordinates. The system is then simulated over a series of time steps, allowing for the observation of molecular motion and interactions.

For instance, MD simulations have been effectively used to study the interaction of other indazole derivatives with biological targets. In studies of indazole derivatives as inhibitors of proteins like HIF-1α, MD simulations have revealed stable binding within the active site of the protein nih.gov. These simulations can map out the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For this compound, the amine group and the nitrogen atoms of the indazole ring would be expected to act as hydrogen bond donors and acceptors, respectively, while the bromo-substituted benzene (B151609) ring would contribute to hydrophobic and halogen bonding interactions.

The stability of such complexes is often evaluated by calculating the Root-Mean-Square Deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD value suggests that the ligand remains bound in a consistent conformation. For a hypothetical complex of this compound with a target protein, one would expect to see a stabilization of the RMSD after an initial equilibration period, as has been observed for similar indazole-protein complexes mdpi.com.

The following interactive table presents hypothetical RMSD data for a simulated complex of this compound with a generic protein kinase, illustrating the type of information that can be gleaned from such a study.

| Simulation Time (ns) | RMSD of Protein Backbone (Å) | RMSD of Ligand (Å) |

| 0 | 0.00 | 0.00 |

| 10 | 1.52 | 0.85 |

| 20 | 1.75 | 0.92 |

| 30 | 1.81 | 0.88 |

| 40 | 1.79 | 0.95 |

| 50 | 1.83 | 0.91 |

This is a hypothetical data table for illustrative purposes.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The chemical reactivity of this compound is governed by both kinetic and thermodynamic factors. Kinetics deals with the rate of a chemical reaction, while thermodynamics describes the energy changes that occur during a reaction and determines the position of the equilibrium.

The indazole ring is known to undergo various chemical transformations, including electrophilic substitution and palladium-catalyzed cross-coupling reactions nih.gov. The presence of the bromo substituent at the 4-position makes this compound a suitable substrate for cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction would allow for the introduction of new aryl or heteroaryl groups at the 4-position, leading to the synthesis of a diverse range of derivatives.

The thermodynamics of such a reaction can be evaluated by considering the change in Gibbs free energy (ΔG), which is composed of both enthalpic (ΔH) and entropic (ΔS) contributions. A negative ΔG indicates a spontaneous reaction. While specific thermodynamic data for reactions of this compound are scarce, studies on similar heterocyclic compounds provide a framework for understanding these parameters mdpi.com.

The kinetics of these transformations are influenced by factors such as the choice of catalyst, solvent, and temperature. For a Suzuki-Miyaura coupling reaction involving this compound, the rate of reaction would depend on the efficiency of the palladium catalyst in mediating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

Density Functional Theory (DFT) calculations are a common computational method used to predict the kinetic and thermodynamic parameters of a reaction. These calculations can determine the energies of reactants, products, and transition states, allowing for the estimation of activation energies and reaction enthalpies. For example, DFT studies on other heterocyclic molecules have been used to calculate HOMO-LUMO energy gaps, which are indicative of the molecule's reactivity researchgate.netdntb.gov.ua. A smaller energy gap generally suggests higher reactivity.

The following interactive table presents hypothetical kinetic and thermodynamic data for a Suzuki-Miyaura cross-coupling reaction of this compound with phenylboronic acid, based on values reported for similar reactions in the literature.

| Parameter | Value | Units |

| Activation Energy (Ea) | 85 | kJ/mol |

| Pre-exponential Factor (A) | 1.2 x 1010 | s-1 |

| Enthalpy of Reaction (ΔH) | -50 | kJ/mol |

| Entropy of Reaction (ΔS) | 25 | J/(mol·K) |

| Gibbs Free Energy (ΔG at 298 K) | -57.45 | kJ/mol |

This is a hypothetical data table for illustrative purposes.

Pharmacological Profile and Biological Mechanisms of Action

Broad Spectrum Pharmacological Activities of Indazole Derivatives

The indazole scaffold is recognized as a "privileged structure" in drug discovery, meaning it is a molecular framework that can bind to multiple, diverse biological targets, leading to a wide array of pharmacological effects. nih.govresearchgate.net Compounds containing the indazole core have demonstrated a remarkable spectrum of activities, establishing their importance in therapeutic applications. nih.govresearchgate.net

These activities include:

Antitumor: Indazole derivatives are prominent in oncology research, with several approved drugs and clinical trial candidates being kinase inhibitors. nih.govmdpi.comrsc.org

Anti-inflammatory: The scaffold is found in compounds that exhibit significant anti-inflammatory properties. nih.govnih.govresearchgate.net

Antimicrobial: This class of compounds has shown efficacy against various bacterial and fungal strains. nih.govnih.gov

Anti-HIV: Certain indazole derivatives have been investigated for their ability to inhibit the human immunodeficiency virus. nih.govresearchgate.net

Cardiovascular: Activities such as antiarrhythmic and antihypertensive effects have been reported. nih.govnih.gov

Neurological: The scaffold is present in molecules targeting central nervous system disorders. nih.gov

The versatility of the indazole ring, with its two nitrogen atoms available for substitution, allows for the creation of large libraries of compounds with diverse and potent biological functions. nih.govnih.gov

Detailed Investigation of Antitumor and Anticancer Mechanisms

The anticancer properties of indazole derivatives are among their most extensively studied attributes. nih.govnih.govnih.gov The core structure is a key component of numerous small-molecule drugs designed to interfere with cancer cell growth and survival. mdpi.comrsc.org The mechanisms underlying these effects are multifaceted, targeting key pathways involved in oncogenesis.

Kinase Inhibition (e.g., Phosphoinositide 3-Kinase (PI3-K), Fibroblast Growth Factor Receptors (FGFRs))

A primary mechanism for the anticancer action of many indazole derivatives is the inhibition of protein kinases, enzymes that are crucial for cellular signaling and are often dysregulated in cancer. nih.govnih.gov The 1H-indazole-3-amine structure, in particular, is known to be an effective hinge-binding fragment, enabling potent interactions with the ATP-binding pocket of various kinases. mdpi.com

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in cell proliferation, survival, and angiogenesis in several cancers. nih.gov Indazole-based compounds have been developed as selective inhibitors of FGFR1-3. nih.govnih.gov For example, a series of 1H-indazole derivatives showed inhibitory activity against FGFR1-3, with the most active compound having IC₅₀ values of 2.0 µM, 0.8 µM, and 4.5 µM for FGFR1, FGFR2, and FGFR3, respectively. nih.gov

Other Kinases: The indazole scaffold is a core feature in numerous multi-kinase inhibitors. Pazopanib, for instance, targets VEGFR, PDGFR, and c-Kit, while Entrectinib inhibits ALK, ROS1, and TRK kinases. mdpi.com The ability to inhibit kinases like Phosphoinositide 3-Kinase (PI3-K) is also a known attribute of kinase inhibitors that sometimes share structural similarities with indazole-based compounds. nih.gov

| Compound | Target Kinase(s) | Significance |

|---|---|---|

| Pazopanib | VEGFR, PDGFR, c-Kit | A multi-targeted tyrosine kinase inhibitor used in cancer therapy. mdpi.com |

| Entrectinib | ALK, ROS1, TRK | An inhibitor of anaplastic lymphoma kinase (ALK) and other kinases. mdpi.com |

| Linifanib | VEGFR, PDGFR | A multi-targeted ATP-competitive tyrosine kinase inhibitor. mdpi.com |

| Axitinib | VEGFR | An inhibitor of the intravascular epidermal growth factor receptor (VEGFR). mdpi.com |

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to trigger this process in malignant cells. Numerous indazole derivatives have been shown to exert their anticancer effects by inducing apoptosis. nih.govrsc.org

The mechanisms often involve the modulation of key regulatory proteins in the apoptotic cascade. For instance, treatment of breast cancer cells with the indazole derivative 2f led to a dose-dependent increase in apoptosis. rsc.org This was associated with:

Upregulation of Pro-apoptotic Proteins: An increase in the expression of Bax and cleaved caspase-3. rsc.org

Downregulation of Anti-apoptotic Proteins: A decrease in the expression of Bcl-2. rsc.org

Mitochondrial Disruption: A reduction in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS). rsc.org

These events indicate the activation of the intrinsic, mitochondria-dependent pathway of apoptosis. rsc.orgnih.gov Studies on other heterocyclic compounds with pro-apoptotic activity have shown similar disruptions in the Bcl-2/Bax balance, leading to the activation of effector caspases like caspase-3. nih.govnih.gov

Cell Cycle Arrest Mechanisms

The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Certain indazole derivatives can halt this process by inducing cell cycle arrest, typically at the G2/M or other phases. nih.govnih.gov

For example, a study on N-[6-indazolyl]arylsulfonamides found that the active compounds caused an arrest of cells in the G2/M phase of the cell cycle. nih.gov Similarly, compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) was found to suppress the proliferation of human colorectal cancer cells by inducing G2/M cell cycle arrest. nih.gov This arrest prevents the cancer cells from proceeding to mitosis, thereby inhibiting tumor growth.

| Compound Type/Example | Cancer Cell Line | Phase of Arrest | Reference |

|---|---|---|---|

| N-[6-Indazolyl]arylsulfonamides | A2780 (ovarian), A549 (lung) | G2/M | nih.gov |

| Compound 36 | HCT116 (colorectal) | G2/M | nih.gov |

Angiogenesis Inhibition

Angiogenesis is the formation of new blood vessels from pre-existing ones, a process that is vital for tumor growth and metastasis as it supplies tumors with oxygen and nutrients. waocp.orgnih.gov Inhibiting angiogenesis is a key strategy in cancer treatment. The indazole scaffold is found in several compounds known to inhibit angiogenesis, primarily through the inhibition of kinases like VEGFR. mdpi.com

While direct studies on many bromo-substituted indazoles are limited, research on analogous structures highlights this potential. For example, compounds designed as analogues of the angiogenesis inhibitor SU-5416, which target receptor tyrosine kinases, have shown anti-angiogenic activity in assays like the rat aortic ring model. nih.gov Furthermore, other bromo-substituted heterocyclic compounds have demonstrated significant anti-angiogenic properties by inhibiting blood vessel sprouting and the proliferation of endothelial cells (HUVECs). waocp.orgresearchgate.netmdpi.com

Anti-inflammatory and Immunomodulatory Activities

The indazole core is integral to compounds exhibiting anti-inflammatory and immunomodulatory effects. nih.govnih.gov These activities are often linked to the inhibition of enzymes and pathways involved in the inflammatory response. For instance, certain indazole derivatives have been described as selective inhibitors of phosphodiesterase 4 (PDE4) and the production of tumor necrosis factor-alpha (TNF-α), both of which are key mediators of inflammation. sci-hub.se

Additionally, some indazole derivatives function as immunomodulators by targeting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov IDO1 is involved in suppressing the immune system within the tumor microenvironment. By inhibiting IDO1, these compounds can potentially enhance the immune response against cancer cells. nih.gov

Modulation of Inflammatory Mediators

Currently, there is a lack of specific published research detailing the direct effects of 4-Bromo-1-methylindazol-3-amine on the modulation of inflammatory mediators. While other related bromo-substituted compounds have been investigated for their anti-inflammatory properties, such data cannot be directly extrapolated to this compound.

Effects on Immune Cell Signaling

As with inflammatory mediators, specific studies on the effects of this compound on immune cell signaling pathways have not been identified in the current body of scientific literature.

Antimicrobial and Antiparasitic Potencies

The potential of indazole derivatives as antimicrobial agents has been an area of significant interest for researchers.

Antibacterial Mechanisms

Research into the antibacterial properties of the broader class of 4-bromo-1H-indazole derivatives has identified a key mechanism of action: the inhibition of the filamentous temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial bacterial protein that is a homolog of eukaryotic tubulin. It assembles into a contractile ring (the Z-ring) at the site of cell division, and its proper function is essential for bacterial cytokinesis. Inhibition of FtsZ disrupts cell division, leading to filamentation of the bacteria and eventual cell death. This makes FtsZ a prime target for the development of new antibacterial agents, particularly against drug-resistant strains. nih.gov

A series of novel 4-bromo-1H-indazole derivatives have been synthesized and evaluated for their in vitro antibacterial activity. nih.gov The findings from these studies indicated that this class of compounds demonstrated notable activity against certain Gram-positive bacteria, including Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Some compounds in the series also showed moderate inhibition of cell division against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

| Bacterial Strain | Observed Activity of 4-bromo-1H-indazole Derivatives | Mechanism of Action |

| Staphylococcus aureus (penicillin-resistant) | Potent inhibitory activity by specific derivatives. nih.gov | FtsZ Inhibition nih.gov |

| Staphylococcus epidermidis | Good antibacterial activity. nih.gov | FtsZ Inhibition nih.gov |

| Streptococcus pyogenes (penicillin-susceptible) | Significant antibacterial activity, with some derivatives being more active than ciprofloxacin. nih.gov | FtsZ Inhibition nih.gov |

| Escherichia coli | Moderate inhibition of cell division. nih.gov | FtsZ Inhibition nih.gov |

| Pseudomonas aeruginosa | Moderate inhibition of cell division. nih.gov | FtsZ Inhibition nih.gov |

This table summarizes the activity of the general class of 4-bromo-1H-indazole derivatives as reported in the cited study.

Antifungal Mechanisms

There is no specific information available in published scientific literature regarding the antifungal mechanisms of this compound.

Antiviral Mechanisms (e.g., Anti-HIV)

While direct antiviral studies on this compound are not currently available, the bromo-amino-indazole scaffold is of significant interest in antiviral research. Notably, a different regioisomer, 7-bromo-4-chloro-1H-indazol-3-amine, serves as a key intermediate in the synthesis of Lenacapavir. mdpi.com Lenacapavir is a potent, first-in-class capsid inhibitor for the treatment of Human Immunodeficiency Virus (HIV-1) infections. mdpi.comsmolecule.com This connection highlights the potential of the broader chemical class in the development of novel antiviral therapeutics, although it does not provide direct evidence of the anti-HIV activity of the 4-bromo isomer.

Antileishmanial Mechanisms

Specific research on the antileishmanial mechanisms and potency of this compound has not been identified in the available scientific literature.

Other Emerging Biological Activities

Recent research has unveiled a broader spectrum of potential therapeutic applications for indazole derivatives beyond their well-established roles. benthamdirect.com The unique scaffold of compounds like this compound has prompted investigations into their utility in contraception, neurodegenerative diseases, and osteoporosis. benthamdirect.com

Contraceptive Applications

Derivatives of the indazole core structure are being explored as potential non-hormonal male contraceptives. nih.gov Certain indazole-based compounds, such as derivatives of 1-(2,4-dichlorobenzyl)-indazole-3-carboxylic acid, have demonstrated the ability to disrupt the interaction between Sertoli cells and germ cells in the testes. nih.gov This interference leads to the loss of germ cells from the seminiferous epithelium, a key process in spermatogenesis. nih.gov Studies in animal models have shown these compounds to be effective and reversible without impacting the hormonal axis, suggesting a promising safety profile for further development. nih.gov

Neurodegenerative Disease Modulation

The indazole scaffold is a recurring motif in compounds designed to combat neurodegenerative disorders like Parkinson's and Alzheimer's disease. frontiersin.orgontosight.aibenthamscience.com One of the key mechanisms involves the inhibition of enzymes such as Glycogen Synthase Kinase-3 (GSK-3), which is linked to the abnormal hyperphosphorylation of tau protein, a pathological hallmark of these conditions. frontiersin.orgbenthamscience.com For instance, the indazole derivative 6-amino-1-methyl-indazole (AMI) has been shown to have a neuroprotective effect by inhibiting tau hyperphosphorylation. frontiersin.org Other indazole derivatives have been developed as multi-target agents, simultaneously inhibiting cholinesterases and BACE1, both of which are implicated in Alzheimer's disease pathology. nih.gov These compounds have also exhibited anti-inflammatory and antioxidant properties, further highlighting their potential in treating the multifaceted nature of neurodegenerative diseases. nih.gov

Anti-osteoporosis Effects

A novel application for indazole derivatives is in the management of osteoporosis. benthamdirect.comnih.gov Research has identified certain indazole compounds that act as activators of Sirtuin 1 (Sirt 1), a protein that plays a role in bone formation. nih.gov By activating Sirt 1, these compounds can promote osteogenesis, the process of new bone formation. nih.gov This suggests that Sirt 1 activators based on the indazole framework could be potential therapeutic candidates for treating osteoporosis. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogues

The biological effects of indazole derivatives are intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore essential to understand how different functional groups and their positions on the indazole ring influence the compound's interaction with biological targets.

Impact of Bromine Substitution on Biological Target Interaction

The substitution of a bromine atom on the indazole ring can significantly modulate the pharmacological properties of the molecule. The position of the bromine atom is critical; for example, a series of novel 4-bromo-1H-indazole derivatives were synthesized and evaluated as potential antibacterial agents. nih.gov In other contexts, the bromine atom can influence the molecule's reactivity and its ability to interact with target proteins. nih.gov The electronic and steric properties of the bromine atom can lead to enhanced binding affinity and selectivity for specific biological targets.

Influence of C3-Amine Functionality on Bioactivity

The amine group at the C3 position of the indazole ring is a critical pharmacophore that significantly influences the biological activity of this class of compounds. The 1H-indazol-3-amine structure is recognized as an effective "hinge-binding fragment" in numerous kinase inhibitors. nih.govmdpi.com This hinge-binding region is a flexible part of the kinase enzyme that connects the N-terminal and C-terminal lobes, and interaction with this region is a common strategy for achieving potent kinase inhibition.

The C3-amine group can form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. This interaction is a key determinant of the inhibitory potency of many indazole-based drugs. For instance, in the development of anticancer agents, the 1H-indazole-3-amine moiety has been instrumental in achieving high efficacy. nih.govmdpi.com

Rational Design of Indazole Derivatives for Enhanced Efficacy and Selectivity

The development of indazole derivatives as therapeutic agents is a prime example of rational drug design, where structural modifications are made to optimize a compound's interaction with its biological target, thereby enhancing its efficacy and selectivity. The specific substitutions in this compound—a bromine atom at the C4 position, a methyl group at the N1 position, and an amine at the C3 position—are deliberate choices aimed at achieving a desired pharmacological profile.

Substitution at the C4 Position: The introduction of a halogen atom, such as bromine, at the C4 position of the indazole ring can significantly impact the compound's properties. The electronic and steric effects of the bromo substituent can influence the compound's binding affinity to its target protein. Halogen bonds, a type of non-covalent interaction, can also play a role in ligand-protein binding, potentially increasing potency and selectivity. While direct comparative studies on 4-bromo-indazole derivatives are limited in publicly available research, the exploration of substitutions at this position is a common strategy in the optimization of indazole-based inhibitors. For example, in a series of indazole arylsulfonamides developed as CCR4 antagonists, methoxy (B1213986) and hydroxyl groups at the C4 position were found to be potent. nih.gov This highlights the importance of the C4 position in modulating bioactivity.

N1-Methylation: The methylation of the indazole ring at the N1 position is a key modification that affects several pharmacological parameters. N-alkylation can influence the compound's metabolic stability, solubility, and membrane permeability. nih.govnih.gov From a mechanistic standpoint, the N1-substituent can occupy a specific pocket within the target protein's binding site, leading to enhanced affinity and selectivity. The regioselectivity of N-alkylation (N1 versus N2) is a critical aspect of the synthesis of indazole derivatives, as the two isomers can exhibit vastly different biological activities. nih.govbeilstein-journals.org The choice of an N1-methyl group in this compound is likely a result of a rational design process aimed at optimizing these properties for a specific biological target.

The combination of these structural features—the hinge-binding C3-amine, the modulating C4-bromo substituent, and the property-enhancing N1-methyl group—exemplifies the principles of rational drug design. By systematically modifying the indazole scaffold, medicinal chemists can develop compounds with improved therapeutic potential.

Below is a table summarizing the structure-activity relationships (SAR) of representative indazole derivatives, illustrating the impact of various substitutions on their biological activity.

| Compound/Derivative | Substitution Pattern | Biological Target | Activity (IC50) | Reference |

| 1H-Indazol-3-amine derivative | 5-substituted | Anaplastic Lymphoma Kinase (ALK) | 12 nM | nih.gov |

| 1H-Indazole derivative | 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol | Indoleamine 2,3-dioxygenase 1 (IDO1) | 5.3 µM | nih.gov |

| 1H-Indazole-3-amine derivative 6o | Variously substituted | K562 (chronic myeloid leukemia cell line) | 5.15 µM | nih.gov |

| N-1-substituted indazole-3-carboxamide | 1-(3-(2,3-dioxoindolin-1-yl)propyl) | Poly(ADP-ribose)polymerase-1 (PARP-1) | 6.8 µM | nih.gov |

This table demonstrates how different substitution patterns on the indazole ring can lead to potent activity against a range of biological targets, underscoring the versatility of this scaffold in drug discovery. While specific data for this compound is not available in the public domain, the analysis of its structural components within the context of established structure-activity relationships for indazole derivatives provides a strong basis for its potential pharmacological significance.

Molecular Interactions and Target Engagement

Receptor Binding Studies

Receptor binding studies are fundamental to understanding how a ligand interacts with its target. For the class of indazole derivatives, these studies have unveiled specific binding modes and the potential for allosteric modulation.

While direct ligand-receptor interaction analysis for 4-Bromo-1-methylindazol-3-amine is not extensively documented, research on related indazole compounds provides valuable insights. For instance, studies on indazole derivatives as GluN2B-selective NMDA receptor antagonists have shown that the indazole moiety can act as a bioisostere for a phenol (B47542) group. nih.gov This substitution maintains high affinity for the ifenprodil (B1662929) binding site on the GluN2B subunit. nih.gov The interactions are often characterized by hydrogen bonds and hydrophobic interactions within the binding pocket. nih.gov

Molecular docking studies on similar aminoimidazole derivatives have identified key interactions with the hinge region of kinases, suggesting that the amino group of this compound could play a crucial role in forming hydrogen bonds with the backbone of a target protein. nih.gov The bromo- and methyl- substitutions on the indazole ring would further influence the binding affinity and selectivity through steric and electronic effects.

Indazole derivatives have been identified as allosteric modulators for various receptors, meaning they bind to a site distinct from the primary (orthosteric) binding site, thereby modulating the receptor's response to its endogenous ligand.

A notable example is the investigation of indazole arylsulfonamides as allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4). acs.org These compounds bind to an intracellular allosteric site, demonstrating that the indazole scaffold is well-suited for this type of interaction. acs.org Similarly, indazole derivatives have been explored as negative allosteric modulators of GluN2B subunit-containing NMDA receptors, which can offer neuroprotective effects. nih.gov The ability of these compounds to modulate receptor activity without directly competing with the endogenous ligand presents a sophisticated mechanism for therapeutic intervention. tandfonline.comresearchgate.net

Table 1: Representative Allosteric Modulation Activity of Indazole Derivatives

| Compound Class | Target Receptor | Modulation Type | Potency (EC50/IC50) |

|---|---|---|---|

| Indazole Arylsulfonamides | CCR4 | Antagonist | Varies with substitution |

| Indazole Derivatives | GluN2B-NMDA | Negative Allosteric Modulator | High affinity |

Note: This table presents data for classes of compounds structurally related to this compound to illustrate potential activities.

Enzyme Inhibition Kinetics and Mechanism

The indazole scaffold is a common feature in many enzyme inhibitors, particularly kinase inhibitors. google.com The study of enzyme inhibition kinetics helps to elucidate the mechanism by which these compounds exert their effects.

Enzyme inhibitors can act through various mechanisms, which are broadly classified as competitive, non-competitive, or uncompetitive. youtube.com For kinase inhibitors, competitive inhibition is a common mechanism where the inhibitor binds to the ATP-binding site, directly competing with the endogenous ATP molecule. nih.gov

Non-competitive inhibition, where the inhibitor binds to a site other than the active site and reduces the maximal velocity (Vmax) of the enzyme without affecting the Michaelis constant (Km), is also a possibility. youtube.com This mechanism is often associated with allosteric regulation.

Irreversible inhibitors typically form a covalent bond with the enzyme, leading to permanent inactivation. While there is no specific data to suggest that this compound acts as an irreversible inhibitor, this mechanism is a possibility depending on the reactivity of the compound and the presence of a suitable nucleophilic residue in the target's binding site. The bromo-substituent, in principle, could be involved in a nucleophilic substitution reaction, but this is highly dependent on the specific electronic environment of the target enzyme.

Protein-Ligand Docking and Molecular Dynamics Simulations

Computational methods such as protein-ligand docking and molecular dynamics (MD) simulations are invaluable tools for predicting and analyzing the interaction of small molecules with their biological targets. youtube.com

Protein-ligand docking studies on related 6-substituted aminoindazole derivatives designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors have provided insights into the binding modes of this class of compounds. nih.gov These simulations can predict the binding energy and identify key amino acid residues involved in the interaction. For instance, docking of an IDO1 inhibitor showed a binding energy of -9.5 kcal/mol. nih.gov

MD simulations further refine the understanding of the protein-ligand complex by simulating its dynamic behavior over time. youtube.com These simulations can reveal the stability of the binding pose, conformational changes in the protein and ligand, and the role of solvent molecules. biointerfaceresearch.com For example, MD simulations of 2-aminothiazole (B372263) inhibitors with CDK5 have helped to elucidate the importance of hydrogen bonding and hydrophobic interactions in determining binding affinity. nih.gov While specific simulations for this compound are not available, these studies on analogous structures suggest that the compound would form a stable complex with its target, with the indazole core providing a rigid scaffold for the presentation of interacting functional groups.

Table 2: Representative Molecular Docking and Simulation Data for Related Compounds

| Compound/Class | Target Protein | Docking Score/Binding Energy | Key Interacting Residues (Example) |

|---|---|---|---|

| 6-Substituted Aminoindazole | IDO1 | -9.5 kcal/mol | Not specified |

| Aminoimidazole Derivative | Src Kinase | Not specified | Hinge region residues |

Note: This table provides examples from studies on related compound classes to illustrate the application and type of data obtained from these computational methods.

Cellular Uptake and Intracellular Distribution

The mechanisms by which this compound enters cells and its subsequent distribution within intracellular compartments have not been reported. Studies on other small molecule drugs suggest that cellular uptake can occur through various mechanisms, including passive diffusion or carrier-mediated transport, influenced by physicochemical properties such as lipophilicity and molecular size. The intracellular fate of a compound is critical to its pharmacological effect, determining its access to subcellular targets. However, for this compound, this information is not available in the current body of scientific literature.

While research into the broader family of indazole derivatives continues to yield promising therapeutic candidates, the specific compound this compound represents a gap in the current scientific landscape. Future research, including target identification, structural biology studies, and cell-based assays, will be necessary to delineate its molecular interactions and cellular behavior, and to determine if it holds any therapeutic potential.

Preclinical Research and Therapeutic Potential

In Vitro Efficacy Studies

In vitro studies, which are conducted using cells in a controlled laboratory setting, are a cornerstone of early-stage cancer research. These studies are crucial for determining the direct effects of a compound on cancer cells.

Cytotoxicity in Cancer Cell Lines

The cytotoxic, or cell-killing, potential of various indazole derivatives has been evaluated against a range of human cancer cell lines. For instance, a series of 1H-indazole-3-amine derivatives underwent screening for their ability to inhibit the growth of several cancer cell lines, including those from lung, leukemia, prostate, and liver cancers. nih.gov The methyl thiazolyl tetrazolium (MTT) assay, a colorimetric method used to assess cell viability, is a common technique in these studies. nih.gov

One study on a series of indazole derivatives identified a compound, designated as 2f, that exhibited potent growth inhibitory activity against multiple cancer cell lines, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) ranging from 0.23 to 1.15 µM. rsc.org The IC50 values for another promising indazole derivative, compound 6o, were also determined against a panel of cancer cell lines, highlighting its inhibitory effects. nih.gov

Table 1: Representative Cytotoxicity of Indazole Derivatives in Human Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 nih.gov |

| Compound 6o | A549 (Lung Cancer) | >40 nih.gov |

| Compound 6o | PC-3 (Prostate Cancer) | >40 nih.gov |

| Compound 6o | HepG-2 (Hepatoma) | >40 nih.gov |

| Compound 2f | 4T1 (Breast Cancer) | Data not specified rsc.org |

Note: The data in this table is for representative indazole derivatives and not specifically for 4-Bromo-1-methylindazol-3-amine. The IC50 value indicates the concentration at which 50% of the cancer cell growth is inhibited.

Growth Inhibition Assays

Growth inhibition assays are a fundamental component of in vitro testing to quantify the anti-proliferative effects of a compound. These assays measure the ability of a compound to slow or halt the growth of cancer cells over a specific period. For indazole derivatives, these studies have demonstrated significant growth-inhibitory properties against sensitive cell lines. rsc.org The unique biphasic dose-response relationship observed in some cases suggests a complex mechanism of action.

In Vivo Efficacy Studies for Indazole Derivatives

Following promising in vitro results, potential anti-cancer compounds are often advanced to in vivo studies, which are conducted in living organisms, typically animal models. These studies provide a more comprehensive understanding of a compound's efficacy and its effects within a biological system.

Animal Model Studies (e.g., Xenograft Models)

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a widely used tool in cancer research. These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living organism.

For example, the indazole derivative known as compound 2f was shown to suppress the growth of a 4T1 breast cancer tumor model in mice. rsc.org This suggests that the compound is not only effective at the cellular level but can also exert its anti-tumor effects within a more complex biological environment. rsc.org

Pharmacokinetic and Pharmacodynamic Considerations

Pharmacokinetics (PK) and pharmacodynamics (PD) are critical aspects of drug development. PK describes how the body affects a drug (absorption, distribution, metabolism, and excretion), while PD describes how the drug affects the body.

Absorption and Distribution Profiles

The absorption and distribution of a drug determine its concentration and duration of action at the target site. For indazole derivatives, studies have investigated their metabolism and pharmacokinetic profiles. For instance, the physical properties and in vitro drug metabolism and pharmacokinetics (DMPK) of certain indazole derivatives have been characterized. nih.gov The ability of a compound to be effectively absorbed and distributed to the tumor site is a key determinant of its potential therapeutic success.

Metabolism and Excretion Pathways

The metabolic fate and excretion routes of this compound have not been specifically documented in public literature. However, general principles of drug metabolism applied to related heterocyclic amine and indazole structures can offer valuable insights.

The metabolism of heterocyclic compounds like indazole derivatives is often complex, involving both Phase I and Phase II enzymatic reactions. Phase I metabolism of similar heterocyclic aromatic amines is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.govnih.gov These enzymes can introduce or expose functional groups, preparing the molecule for Phase II conjugation. For indazole-based compounds, metabolic clearance can be a significant factor influencing their in vivo utility. nih.gov For instance, some indazole piperazine (B1678402) and piperidine (B6355638) inhibitors have been noted for their high clearance and large volume of distribution, which can limit their systemic exposure and therapeutic potential. nih.gov

Phase II metabolism typically involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Common conjugation reactions for amino- and hydroxyl-moieties, which could be formed from this compound, include glucuronidation and sulfation. nih.gov The resulting conjugates are then typically eliminated from the body via urine or feces. The specific metabolic pathways and excretion rates for this compound would be influenced by the presence and position of the bromo and methyl groups on the indazole ring.

Toxicology and Safety Profiling

The toxicological profile of this compound has not been specifically reported. However, studies on various substituted indazole derivatives provide a general understanding of the potential toxicological liabilities of this class of compounds.

In vitro cytotoxicity assays are crucial for early-stage toxicological assessment. Studies on various indazole derivatives have demonstrated a range of cytotoxic activities against different cell lines. For example, a series of novel indazole analogues of curcumin (B1669340) showed low to moderate cytotoxicity against MCF-7, HeLa, and WiDr cancer cell lines. japsonline.com Another study on 1H-indazole-3-amine derivatives reported IC₅₀ values against several human cancer cell lines, with some compounds exhibiting promising inhibitory effects and others showing high toxicity to normal cells. nih.gov

The cytotoxic potential of indazole derivatives can be influenced by their substitution patterns. For instance, in one study, the presence of a para-fluorine atom was found to be important for the antitumor activity of a series of indazole derivatives. nih.gov The data below, gathered from studies on various indazole derivatives, illustrates the range of in vitro cytotoxic activities observed in this compound class.

Table 1: In Vitro Cytotoxicity of Selected Indazole Derivatives

| Compound Series | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Indazole-Curcumin Analogs | WiDr | 27.20 - 58.19 | japsonline.com |

| 1H-indazole-3-amine derivatives (Series 5) | Hep-G2 | 3.32 - >50 | nih.gov |

| 1H-indazole-3-amine derivatives (Series 6) | K562 | 5.15 - >50 | nih.gov |

This table is illustrative and shows the range of activities for different indazole derivatives, not for this compound itself.

Specific in vivo safety assessment data for this compound is not available. However, some studies on other indazole derivatives have provided initial in vivo safety information. For example, in a study of indazole derivatives as potential anti-cancer agents, one compound was found to suppress tumor growth in a mouse model without obvious side effects. rsc.org Conversely, some heterocyclic amines, the broader class to which this compound belongs, have been shown to be carcinogenic in long-term animal studies, inducing tumors in various organs. nih.gov

Early in vivo safety assessments for a novel compound like this compound would typically involve studies in rodent models to determine its maximum tolerated dose (MTD) and to identify any potential target organs for toxicity. These studies are essential to establish a preliminary safety window before any further development. Given the lack of specific data, any future in vivo studies on this compound would need to be conducted with careful consideration of the potential for toxicities observed in the broader class of heterocyclic amines and indazole derivatives.

Future Directions and Research Gaps

Development of Novel Synthetic Routes with Improved Efficiency

The synthesis of indazole derivatives is a cornerstone of their development as therapeutic agents. While several methods exist, the pursuit of more efficient, cost-effective, and environmentally benign synthetic strategies remains a key research focus. For compounds like 4-Bromo-1-methylindazol-3-amine, this involves the strategic introduction of substituents at specific positions on the indazole core.

Recent advancements in synthetic organic chemistry offer promising avenues. For instance, rhodium and copper-catalyzed C-H activation and C-N/N-N coupling reactions have been successfully employed for the synthesis of 1H-indazoles from imidate esters or N-H imines with nitrosobenzenes under redox-neutral conditions. nih.gov Such methods could potentially be adapted for the synthesis of this compound, offering a more direct and atom-economical approach compared to traditional multi-step syntheses.

Furthermore, the practical synthesis of related compounds, such as 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the anti-HIV drug Lenacapavir, has been achieved through a two-step sequence involving regioselective bromination and heterocycle formation with hydrazine (B178648). mdpi.com This approach, demonstrated on a large scale without the need for column chromatography, highlights the potential for developing scalable and economically viable routes for other bromo-substituted aminoindazoles. mdpi.com

Future research in this area should prioritize the development of synthetic protocols that are not only high-yielding but also allow for the late-stage functionalization of the indazole core. This would enable the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Exploration of New Biological Targets and Signaling Pathways

The therapeutic potential of indazole derivatives stems from their ability to interact with a wide array of biological targets. Several indazole-based drugs are already on the market, including the kinase inhibitors axitinib, linifanib, and pazopanib, which are used in cancer therapy. nih.govrsc.org The exploration of new biological targets and signaling pathways for compounds like this compound is a fertile ground for future research.

Oncology: In the realm of cancer, indazole derivatives have been investigated as inhibitors of various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Glycogen Synthase Kinase-3 (GSK-3). nih.govnih.gov Beyond kinases, other potential anticancer targets for this class of compounds include indoleamine-2,3-dioxygenase1 (IDO1), Pim kinases, Aurora kinases, and Bromodomain-containing Protein 4 (BRD4). nih.govnih.gov The bromo-substituent in this compound could play a crucial role in modulating binding affinity and selectivity for these targets.

Neurological Disorders: The indazole scaffold is also of significant interest for the treatment of neurological disorders. benthamscience.com Derivatives have been explored as serotonin (B10506) receptor agonists and antagonists, with potential applications in mood disorders. nih.govacs.org Furthermore, their ability to inhibit enzymes like monoamine oxidase (MAO) and leucine-rich repeat kinase 2 (LRRK2) suggests therapeutic potential for Parkinson's disease and other neurodegenerative conditions. benthamscience.com

Infectious Diseases: The antibacterial activity of novel 4-bromo-1H-indazole derivatives has been demonstrated through the inhibition of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division. nih.govnih.gov This highlights the potential for developing indazole-based antibiotics to combat drug-resistant bacteria.

Future research should employ a combination of high-throughput screening, chemical biology approaches, and proteomics to identify novel binding partners for this compound and its analogs, thereby uncovering new therapeutic opportunities.

Combination Therapies with Existing Pharmacological Agents

The complexity of many diseases, particularly cancer, often necessitates treatment with a combination of drugs that act on different cellular pathways. This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce toxic side effects. The potential of incorporating indazole derivatives like this compound into combination therapy regimens is a promising area for future investigation.

For instance, in oncology, combining a targeted agent like an indazole-based kinase inhibitor with conventional chemotherapy or immunotherapy could lead to synergistic antitumor effects. The rationale behind such combinations is to attack the tumor on multiple fronts, for example, by inhibiting tumor growth and angiogenesis with the indazole derivative while simultaneously killing cancer cells with chemotherapy or stimulating an anti-tumor immune response with an immune checkpoint inhibitor.

Similarly, in the context of infectious diseases, combination therapy is a well-established strategy to combat drug resistance. mdpi.com An indazole-based antibacterial agent could be co-administered with an existing antibiotic that has a different mechanism of action to increase the likelihood of eradicating the pathogen and prevent the emergence of resistant strains.

Systematic studies are needed to identify optimal drug combinations and to understand the molecular basis of their synergistic interactions. Preclinical studies using cell lines and animal models will be crucial to evaluate the efficacy and safety of such combination therapies before they can be translated into the clinic.

Application of Advanced Computational Drug Design Approaches

In recent years, computational drug design has become an indispensable tool in the drug discovery and development pipeline. These in silico methods can significantly accelerate the identification and optimization of lead compounds by predicting their binding affinity to a target, as well as their pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).

For a compound like this compound, where experimental data may be limited, computational approaches can provide valuable insights. Molecular docking studies can be used to predict its binding mode to various biological targets, helping to prioritize which targets to investigate experimentally. biotech-asia.org For example, computational investigations of indazole scaffolds as tyrosine kinase inhibitors have been performed using molecular docking and ADMET prediction. biotech-asia.org